
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. The analysis of chemical reactions involving similar compounds has been studied , but specific reactions involving the requested compound are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Novel Compounds
Diastereoselective Synthesis of Benzothiazole β-Lactam Hybrids : A novel approach for the highly diastereoselective synthesis of benzothiazole β-lactam hybrids was developed, starting from benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against a range of bacterial strains and showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).
Pharmacological Evaluation of Heterocyclic Derivatives : Computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, was conducted. These compounds showed binding and moderate inhibitory effects in various assays, suggesting their potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions (Faheem, 2018).
Synthesis of Piperidine Analgesics : A study focused on the synthesis of 3-methyl-4-(N-phenyl amido)piperidines revealed that the methoxyacetamide pharmacophore produced compounds with optimal analgesic potency and short duration of action, highlighting their potential for short surgical procedures in outpatient settings (Lalinde et al., 1990).
Detection and Analysis in Environmental Studies
Detection of Herbicides in Natural Water : A study on the isolation and detection of dimethenamid and flufenacet, along with their degradates in natural water, provided insight into the environmental impact and transport of these compounds. This research is crucial for understanding the ecological footprint of such herbicides (Zimmerman et al., 2002).
Membrane Bioreactor Technology for Treating Herbicides : The effectiveness of membrane bioreactor (MBR) technology in treating phenoxyacetic and benzoic acid herbicides was demonstrated, showing its potential as an efficient and environmentally friendly method for breaking down toxic herbicides (Ghoshdastidar & Tong, 2013).
Synthesis and Pharmacological Screening of Compounds
Novel VEGF-A Inhibitors : The synthesis of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides and their evaluation as potential VEGF-A inhibitors showed promising antiproliferative effects. This highlights their potential in cancer treatment through translational VEGF-A inhibition (Prashanth et al., 2014).
β3-Adrenergic Receptor Agonists in Asthma Treatment : The study of phenolic compounds from the roots of Gastrodia elata Bl. indicated that certain compounds, such as 4-hydroxy-3-methoxybenzaldehyde, possess anti-asthmatic activities, potentially offering new avenues for asthma treatment (Jang, Lee, & Kim, 2010).
Gastroprotective Effects of β3 Adrenoceptor Agonists : Research on β3 adrenergic receptor agonists, such as ZD 7114 and CGP 12177A, showed significant gastroprotective effects in rats, suggesting their potential use in treating gastric ulcers and related conditions (Sevak et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-26-12-11-22-18(25)23(21-20-22)15-9-7-14(8-10-15)19-17(24)13-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWUENKXWYSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

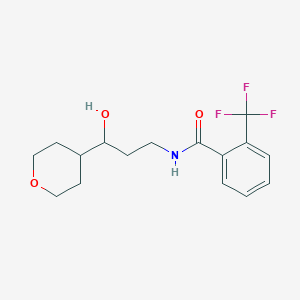
![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)



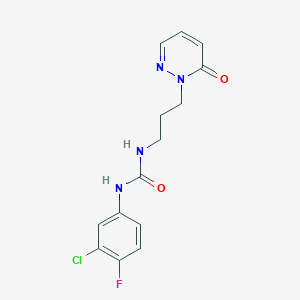
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2654254.png)
![5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2654256.png)
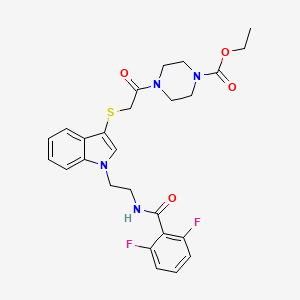
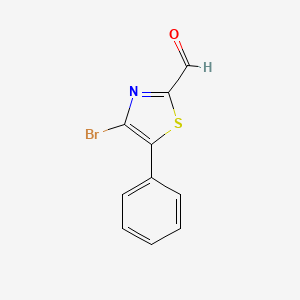
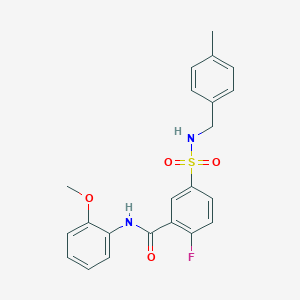
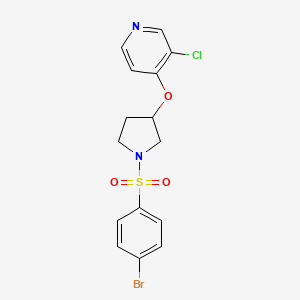
![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)